
2,2,5,5-Tetramethyl-3-phenylhexanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-3-phenylhexanedinitrile is an organic compound with the molecular formula C16H22N2 It is characterized by the presence of two nitrile groups (-CN) attached to a hexane backbone, which is further substituted with four methyl groups and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-3-phenylhexanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable nitrile precursor with a phenyl-substituted alkyl halide in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C) to facilitate the reaction.
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalyst/Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Setup: Large reactors equipped with temperature control and stirring mechanisms.
Product Isolation: Techniques such as distillation, crystallization, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethyl-3-phenylhexanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-3-phenylhexanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethyl-3-phenylhexanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyl-3-hexanone: Similar in structure but lacks the phenyl group and nitrile functionalities.
2,2,5,5-Tetramethyl-3-phenylpentanenitrile: Similar but with a shorter carbon chain.
Uniqueness
2,2,5,5-Tetramethyl-3-phenylhexanedinitrile is unique due to its combination of nitrile groups, phenyl substitution, and specific carbon backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
194415-74-2 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-3-phenylhexanedinitrile |
InChI |
InChI=1S/C16H20N2/c1-15(2,11-17)10-14(16(3,4)12-18)13-8-6-5-7-9-13/h5-9,14H,10H2,1-4H3 |
Clé InChI |
KVQMILOAKTXJCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(C1=CC=CC=C1)C(C)(C)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
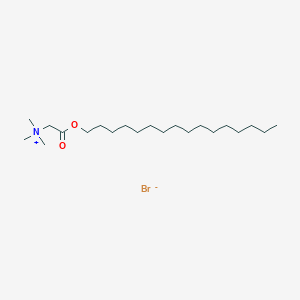
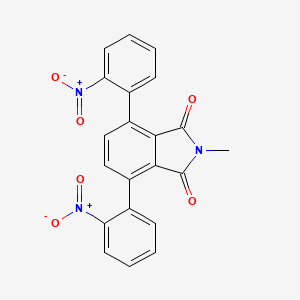
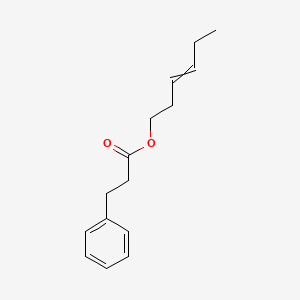
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
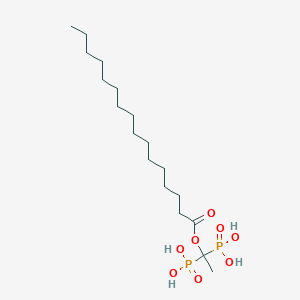
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)

![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
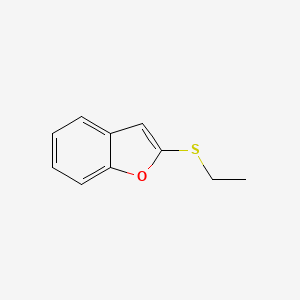
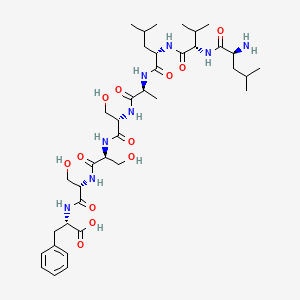
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)
